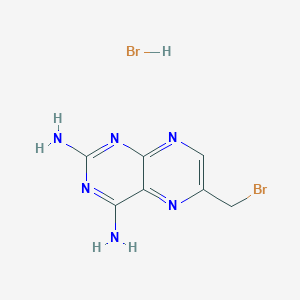

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

Overview

Description

Synthesis Analysis

The synthesis of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide involves the conversion of 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide through treatment with hydrobromic acid. This method allows for the direct attachment of the pteridinylmethyl group to side-chain precursors of folic acid analogs, demonstrating a significant approach for synthesizing complex molecules with potential biological activities (Piper, McCaleb, & Montgomery, 1987).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be characterized through various spectroscopic techniques. The crystal and molecular structure of related pteridine compounds have been elucidated through X-ray analysis, revealing details about their covalent and intramolecular interactions. These structural analyses provide insights into the compound's reactivity and potential for further modifications (Batterham & Wunderlich, 1969).

Chemical Reactions and Properties

This compound undergoes nucleophilic displacement reactions to produce a variety of pteridine derivatives. These reactions are essential for the synthesis of compounds with no antileukemic activity but are valuable for the exploration of pteridine chemistry and potential biological applications. The reactivity of the bromomethyl group is a key feature, allowing for the introduction of different functional groups to the pteridine core (Montgomery et al., 1979).

Physical Properties Analysis

The physical properties of this compound and its derivatives, including solubility, melting point, and crystalline structure, are closely related to their chemical structure. The detailed analysis of these properties is crucial for understanding the compound's behavior in various chemical environments and for optimizing conditions for its use in synthesis and applications.

Chemical Properties Analysis

The chemical properties of this compound are characterized by its ability to undergo reactions that lead to a wide range of biologically relevant compounds. Its versatility in synthesis is demonstrated through its application in the preparation of folate antagonists and antimalarial agents, highlighting its importance in medicinal chemistry. The compound's reactivity and the potential to introduce various functional groups make it a valuable starting material for the synthesis of complex molecular structures (Elslager, Johnson, & Werbel, 1981).

Scientific Research Applications

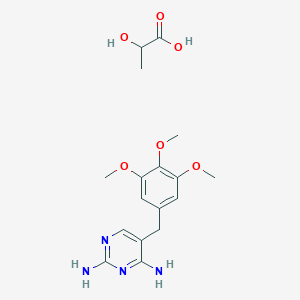

- Synthesizing methotrexate poly(gamma-L-glutamate)s with glutamate units above that present in methotrexate (Piper, McCaleb, & Montgomery, 1983).

- Synthesizing pyrrole and thiophene analogs of natural pteridines (Gulevskaya, Shee, & Pozharskii, 2003).

- As a potential antiparasitic agent by inhibiting pteridine reductase in Leishmania major (Ferrari et al., 2011).

- Synthesizing 10-propargylfolic acid and other folic acid analogues (Piper, McCaleb, & Montgomery, 1987).

- Synthesizing aminopterin analogs (Temple, Rose, & Montgomery, 1976).

- Studying photosynthesis and non-retinal light-dependent biosynthesis of melatonin (Hamon & Blair, 1975).

- As a diuretic compound with potassium-sparing action (Sokolova et al., 2022).

- Synthesizing various hexahydropyrano-[3,2-g]pteridines (Soyka, Pfleiderer, & Prewo, 1990).

- Increasing the life span of mice in cancer treatment studies (Khaled, Morin, Benington, & Daugherty, 1984).

- Potential antimalarial and antibacterial applications (Worth, Johnson, Elslager, & Werbel, 1978).

- Studying pteridines as substrates of mammalian xanthine oxidase (Bergmann & Kwietny, 1959).

- Identifying urinary pteridine levels as potential biomarkers for cancer diagnosis (Gamagedara, Gibbons, & Ma, 2011).

- Synthesizing 10-propargyl-10-deazaaminopterin as a potential antitumor agent (Degraw, Colwell, Piper, & Sirotnak, 1993).

- Modulating rat brain nitric oxide synthase with pterin-site enzyme inhibitors (Pfeiffer et al., 1997).

- Synthesizing 10-deazaaminopterin via a pteridine ylide (Piper & Montgomery, 1980).

Mechanism of Action

Target of Action

It is known to inhibit the enzyme nitroaldolase , which plays a crucial role in various biochemical reactions.

Mode of Action

The compound inhibits membrane transport and chloride ion influx, which are necessary for the proliferation of tumor cells . It also inhibits DNA synthesis through its effects on thymidylate synthase, preventing nucleotide production from thymine and dihydrofolate reductase activity .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA synthesis and cell proliferation. By inhibiting thymidylate synthase and dihydrofolate reductase activity, it disrupts the production of nucleotides from thymine, which are essential for DNA replication . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth, particularly in murine leukemia cells . By disrupting DNA synthesis and cell proliferation, the compound can induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity. For instance, the compound is relatively stable and can be stored at room temperature . .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is known to inhibit the enzyme nitroaldolase (EC 1.2.1.22) . The nature of these interactions involves the bromomethyl group of the compound binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

This compound has been shown to inhibit cell growth in murine leukemia cells . It influences cell function by inhibiting DNA synthesis through its effects on thymidylate synthase, preventing nucleotide production from thymine and dihydrofolate reductase activity .

Molecular Mechanism

The mechanism of action for this compound involves the inhibition of membrane transport and chloride ion influx, which are necessary for the proliferation of tumor cells . It also inhibits DNA synthesis through its effects on thymidylate synthase, preventing nucleotide production from thymine and dihydrofolate reductase activity .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not easily decompose .

Metabolic Pathways

Given its inhibitory effects on thymidylate synthase, it may be involved in the folate pathway .

Subcellular Localization

Given its inhibitory effects on enzymes involved in DNA synthesis, it may be localized in the nucleus .

properties

IUPAC Name |

6-(bromomethyl)pteridine-2,4-diamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN6.BrH/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6;/h2H,1H2,(H4,9,10,11,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQIBGKVZDBGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967321 | |

| Record name | 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52853-40-4 | |

| Record name | 52853-40-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-pteridinediamine, 6-(bromomethyl)-, hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1,2,4-triazolo[3,4-A]phthalazine](/img/structure/B18503.png)

![[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B18522.png)